molecular formula C10H20Cl2O3 B14556798 1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol CAS No. 61947-77-1

1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol

Cat. No.: B14556798
CAS No.: 61947-77-1
M. Wt: 259.17 g/mol
InChI Key: FUABIJGCLIRFAI-UHFFFAOYSA-N
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Description

1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol is an organic compound with a complex structure It contains multiple functional groups, including ether and alcohol groups, as well as chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-chloropropan-2-ol with butan-2-ol in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include sodium hydroxide, ammonia, and various organometallic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of compounds with new functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce ether and alcohol functional groups into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of a chlorine atom.

    1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-fluoropropan-2-ol: Similar structure but with a fluorine atom instead of a chlorine atom.

    1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of a chlorine atom.

Uniqueness

1-({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)-3-chloropropan-2-ol is unique due to its specific combination of functional groups and chlorine atoms. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

61947-77-1

Molecular Formula

C10H20Cl2O3

Molecular Weight

259.17 g/mol

IUPAC Name

1-(1-butan-2-yloxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol

InChI

InChI=1S/C10H20Cl2O3/c1-3-8(2)14-7-10(5-12)15-6-9(13)4-11/h8-10,13H,3-7H2,1-2H3

InChI Key

FUABIJGCLIRFAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(CCl)OCC(CCl)O

Origin of Product

United States

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